molecular formula C7H7NO3 B173472 3-Amino-5-hydroxybenzoic acid CAS No. 119690-81-2

3-Amino-5-hydroxybenzoic acid

Cat. No.: B173472
CAS No.: 119690-81-2
M. Wt: 153.14 g/mol
InChI Key: QPEJHSFTZVMSJH-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is significant in various biochemical pathways and has applications in the synthesis of antibiotics and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-nitro-4-chlorobenzoic acid, followed by reduction and hydrolysis. The process typically involves the following steps :

    Nitration: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide solution at 100-105°C to obtain 3-nitro-4-hydroxybenzoic acid.

    Reduction: The nitro compound is then reduced using a catalyst under pressurized conditions at 95-100°C to yield 3-amino-4-hydroxybenzoic acid hydrochloride.

    Hydrolysis: The hydrochloride is dissolved in water, adjusted with an inorganic base solution, and precipitated to obtain the final product.

Industrial Production Methods: Industrial production of this compound often involves the use of the aminoshikimic acid pathway in bacteria such as Amycolatopsis mediterranei and Streptomyces. This pathway provides a sustainable and efficient method for producing the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of activating groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

3-Amino-5-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-hydroxybenzoic acid involves its role as a precursor in the biosynthesis of antibiotics. The compound is converted into various bioactive molecules through enzymatic reactions. For example, in the biosynthesis of ansamycins, the compound undergoes a series of transformations catalyzed by enzymes such as AHBA synthase. These enzymes facilitate the formation of the mC7N unit, a key structural component of ansamycins .

Comparison with Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Similar in structure but with the hydroxyl group at the fourth position.

    4-Amino-3-hydroxybenzoic acid: Similar in structure but with the amino group at the fourth position.

    5-Amino-2-hydroxybenzoic acid: Similar in structure but with the amino group at the fifth position.

Uniqueness: 3-Amino-5-hydroxybenzoic acid is unique due to its specific positioning of functional groups, which makes it a crucial intermediate in the biosynthesis of certain antibiotics. Its role in the formation of the mC7N unit distinguishes it from other similar compounds .

Properties

IUPAC Name

3-amino-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEJHSFTZVMSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226947
Record name 3-Amino-5-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76045-71-1
Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-amino-5-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.
[Compound]
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iron sulfate heptahydrate
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
55 g
Type
reactant
Reaction Step Seven
Name
potassium dihydrogen phosphate
Quantity
1 g
Type
reactant
Reaction Step Eight
Quantity
2 mg
Type
reactant
Reaction Step Nine
Name
biotin
Quantity
0.5 mg
Type
reactant
Reaction Step Ten
Quantity
5 mg
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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